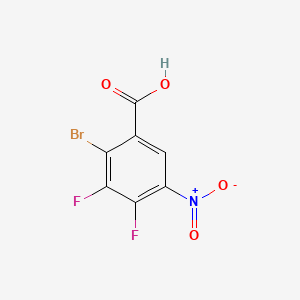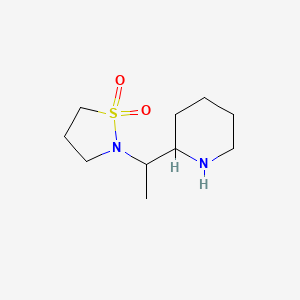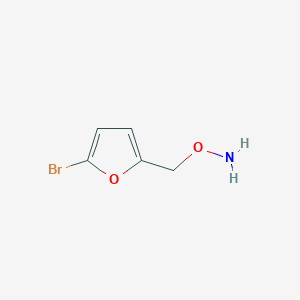
2-Bromo-3,4-difluoro-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2BrF2NO4. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-3,4-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid depends on its application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. In biological systems, the compound’s effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by the presence of the fluorine and nitro groups.
Comparaison Avec Des Composés Similaires
2-Bromo-4,5-difluorobenzoic acid: Similar structure but lacks the nitro group, leading to different reactivity and applications.
3-Bromo-2-fluoro-5-nitrobenzoic acid:
Uniqueness: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C7H2BrF2NO4 |
|---|---|
Poids moléculaire |
282.00 g/mol |
Nom IUPAC |
2-bromo-3,4-difluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H2BrF2NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) |
Clé InChI |
LYHAPWMZKAFFFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)





![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)


![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
amine](/img/structure/B13540285.png)


